Cas no 86-87-3 (1-Naphthylacetic acid)

1-Naphthylacetic acid (NAA) is a synthetic plant growth regulator belonging to the auxin class. It is widely used in agriculture and horticulture to promote root formation in cuttings, prevent fruit drop, and regulate fruit thinning. NAA is effective at low concentrations and exhibits stability under various environmental conditions. Its mode of action involves stimulating cell elongation and division, making it valuable for improving crop yields and plant propagation. The compound is available in both acid and salt forms, enhancing its solubility and application flexibility. NAA is compatible with many other agrochemicals, allowing for integrated use in plant management systems. Proper dosage is critical to avoid phytotoxicity.
1-Naphthylacetic acid structure
1-Naphthylacetic acid structure
Product Name:1-Naphthylacetic acid
CAS No:86-87-3
MF:C12H10O2
MW:186.206603527069
MDL:MFCD00004046
CID:34394
PubChem ID:6862
Update Time:2025-10-15

1-Naphthylacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(Naphthalen-1-yl)acetic acid
    • NAA
    • 1-Naphthalene acetic acid
    • 1-Naphthylacetic acid
    • alpha-Naphthylacetic Acid
    • Fruitone
    • Naphthalene-1-acetic acid
    • Naphthylacetic acid
    • Planofix
    • α-Naphthaleneacetic acid
    • (alpha)-Naphthalene-1 acetic acid
    • α-Naphthylacetic acid
    • 1-Naphthylacetic acid (NAA)
    • 1-Naphthaleneacetic
    • 1-Naphthaleneaceticacid Solution
    • 4-Dimethylaminopyridine
    • Sodium α-naphthylacetate
    • Fruitone-N
    • PhyoMone
    • Tre-Hold
    • a-Naphthylacetic acid
    • 1-Naphthaleneacetic acid
    • LAL Chromogenic Endpoint assay
    • Transplantone
    • Fruitone N
    • Stop-Drop
    • alpha-NAA
    • Tip-Off
    • Planofixe
    • Klingtite
    • Fruitofix
    • Primacol
    • Alphaspra
    • Celmone
    • Tekkam
    • Stafast
    • Liqui-stik
    • Pimacol-Sol
    • alpha-Naphthaleneacetic acid
    • Appl-set
    • 2-(1-Naphthyl)acetic acid
    • NAPHTHALENEACETIC ACID
    • Vardhak
    • Nafusaku
    • Agronaa
    • Rhodofix
    • Pomoxon
    • Biokor
    • Alman
    • Rasin
    • Etifix
    • Niagar
    • Naphthaleneaceticacid
    • 1-Carboxymethylnaphthalene
    • 1-NAA
    • 2-(α-Naphthyl)ethanoic acid
    • ANU
    • Dirager
    • Fengyousu
    • Germon
    • N 10
    • N 40
    • Naftal
    • Naphthalen-1-ylacetic acid
    • NSC 15772
    • PoMaxa
    • Raizon 05
    • Rhizopon B
    • Stimolante 66f
    • α-NAA
    • Naphazoline Imp. B (EP): (Naphthalen-1-yl)acetic Acid(1-Naphthylacetic Acid)
    • NAA, 1-naphthyl acetic acid
    • MDL: MFCD00004046
    • Inchi: 1S/C12H10O2/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H,13,14)
    • InChI Key: PRPINYUDVPFIRX-UHFFFAOYSA-N
    • SMILES: O=C(CC1C2C(=CC=CC=2)C=CC=1)O
    • BRN: 1308415

Computed Properties

  • Exact Mass: 186.06800
  • Monoisotopic Mass: 186.068
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 37.3
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: White needle crystal or crystalline powder, tasteless.
  • Density: 1.1032 (rough estimate)
  • Melting Point: 129.0 to 135.0 deg-C
  • Boiling Point: 280.69°C (rough estimate)
  • Flash Point: >100°C
  • Refractive Index: 1.6010 (estimate)
  • PH: 3.0 (0.6g/l, H2O, 25℃)
  • Solubility: acetone: 50 mg/mL, clear
  • Water Partition Coefficient: Slightly soluble in water, ethanol, acetone, chloroform and ether.
  • PSA: 37.30000
  • LogP: 2.46690
  • Merck: 6371
  • Solubility: Soluble in hot water, ether, acetone, chloroform benzene, acetic acid and alkali solution, slightly soluble in cold water and ethanol.
  • Sensitiveness: Sensitive to humidity
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

1-Naphthylacetic acid Security Information

  • Symbol: GHS05 GHS07
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H302,H315,H318,H335
  • Warning Statement: P261,P280,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-37/38-41
  • Safety Instruction: S26-S36-S24/25-S36/39-S22-S23
  • RTECS:QJ0875000
  • Hazardous Material Identification: Xn
  • HazardClass:IRRITANT
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Risk Phrases:R22

1-Naphthylacetic acid Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

1-Naphthylacetic acid Pricemore >>

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1-Naphthylacetic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Periodic acid (H5IO6) Catalysts: Pyridinium chlorochromate Solvents: Acetonitrile ;  15 min, rt
Reference
Carboxylic acids from primary alcohols and aldehydes by a pyridinium chlorochromate-catalyzed oxidation
Hunsen, Mo, Synthesis, 2005, (15), 2487-2490

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium hydrogen telluride Solvents: Dimethylformamide
Reference
A novel O-alkyl cleavage of carboxylic esters effected by tellurium reagents
Chen, Jian; et al, Synthesis, 1987, (6), 586-7

Production Method 3

Reaction Conditions
1.1 Catalysts: Iron chloride (FeCl3) ,  Potassium bromide ;  15 h, 200 °C
Reference
Synthesis of naphthylacetic acid by naphthalene and chloroacetic acid
Zhang, Xiu-li; et al, Anhui Nongye Daxue Xuebao, 2007, 34(1), 134-137

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
Efficient method for a one-carbon homologation of aldehydes and benzophenone to carboxylic acids
Takahashi, Kazumasa; et al, Journal of Organic Chemistry, 1983, 48(20), 3566-9

Production Method 5

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  5 min, rt
Reference
A 4-OTBS benzyl-based protective group for carboxylic acids
Fang, Zhijun; et al, Tetrahedron Letters, 2019, 60(25), 1658-1662

Production Method 6

Reaction Conditions
1.1 Reagents: Water Catalysts: Palladium diacetate Solvents: Tetrabutylammonium chloride ;  4 h, 5 MPa, 110 °C
Reference
Exceptionally simple catalytic system for the carbonylation of benzyl halides
Lapidus, Albert L.; et al, Mendeleev Communications, 2009, 19(5), 256-257

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  Sodium thiosulfate ,  Silver oxide (Ag2O) Solvents: 1,4-Dioxane ,  Water
Reference
A method for conversion of carboxylic acids to higher homologs or their derivatives
Arndt, F.; et al, Berichte der Deutschen Chemischen Gesellschaft [Abteilung] B: Abhandlungen, 1935, 68, 200-8

Production Method 8

Reaction Conditions
1.1 Reagents: Benzyl alcohol ,  Collidine
Reference
The use of higher diazohydrocarbons in the Arndt-Eistert synthesis
Wilds, A. L.; et al, Journal of Organic Chemistry, 1948, 13, 763-79

Production Method 9

Reaction Conditions
1.1 Reagents: Water Catalysts: Niobium pentoxide ;  30 h, reflux
Reference
Hydrolysis of amides to carboxylic acids catalyzed by Nb2O5
Siddiki, S. M. A. Hakim; et al, Catalysis Science & Technology, 2021, 11(5), 1949-1960

Production Method 10

Reaction Conditions
1.1 Reagents: Tetrabutylammonium iodide Solvents: Dimethylformamide ;  5 min, 1 atm, rt; 6 h, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Desulfonylative Electrocarboxylation with Carbon Dioxide
Zhong, Jun-Song; et al, Journal of Organic Chemistry, 2021, 86(22), 16162-16170

Production Method 11

Reaction Conditions
1.1 Reagents: Cesium carbonate ,  Cesium fluoride Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Dimethylformamide ;  24 h, 1 atm, 80 °C; 80 °C → 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  25 °C
Reference
Ruthenium-catalyzed umpolung carboxylation of hydrazones with CO2
Yan, Si-Shun; et al, Chemical Science, 2018, 9(21), 4873-4878

Production Method 12

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  1 atm, rt; 24 h, 1 atm, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
1.4 Reagents: Hydrochloric acid Solvents: Water ;  < pH 2
Reference
Transition-Metal-Free Carboxylation of Organozinc Reagents Using CO2 in DMF Solvent
Kobayashi, Koji; et al, Organic Letters, 2009, 11(9), 2035-2037

Production Method 13

Reaction Conditions
1.1 Reagents: Periodic acid Catalysts: Pyridinium fluorochromate Solvents: Acetonitrile ;  15 min, rt; cooled; 3 h
Reference
Fluorochromate-catalyzed periodic acid oxidation of alcohols and aldehydes
Hunsen, Mo, Journal of Fluorine Chemistry, 2005, 126(9-10), 1356-1360

Production Method 14

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Acetic acid ,  Water
Reference
A synthesis of α-naphthylacetic acid and some homologs
Manske, Richard H. F.; et al, Canadian Journal of Research, 1939, 17, 14-20

Production Method 15

Reaction Conditions
Reference
Microbial hydrolysis as a potent method for the preparation of optically active nitriles, amides and carboxylic acids
Kakeya, Hideaki; et al, Tetrahedron Letters, 1991, 32(10), 1343-6

Production Method 16

Reaction Conditions
1.1 Reagents: Thiophenol Catalysts: Potassium carbonate Solvents: N-Methyl-2-pyrrolidone
Reference
A mild and chemoselective method for ester O-alkyl cleavage using in situ generated potassium thiophenoxide from catalytic quantities of base
Sharma, Lalima; et al, Tetrahedron, 1999, 55(31), 9595-9600

Production Method 17

Reaction Conditions
1.1 Reagents: Thiophenol Catalysts: Potassium fluoride Solvents: N-Methyl-2-pyrrolidone
Reference
Influence of Hydrogen Bonding in the Activation of Nucleophiles: PhSH-(Catalytic) KF in N-Methyl-2-pyrrolidone as an Efficient Protocol for Selective Cleavage of Alkyl/Aryl Esters and Aryl Alkyl Ethers under Nonhydrolytic and Neutral Conditions
Chakraborti, Asit K.; et al, Journal of Organic Chemistry, 2002, 67(8), 2541-2547

Production Method 18

Reaction Conditions
1.1 Catalysts: Potassium bromide ;  4 h, rt → 224 °C; 25 h, 180 - 224 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  50 min, pH 9 - 10, 95 °C; cooled
1.3 Reagents: Hydrogen ion Solvents: Water ;  acidified
Reference
Study on the synthesis of α-naphthaleneacetic acid
Ma, Bingjie; et al, Nongyao, 2004, 43(9), 412-413

Production Method 19

Reaction Conditions
1.1 Reagents: Sodium hydrogen telluride Solvents: Dimethylformamide
Reference
Convenient synthesis and facile cleavage of phenacyl esters
Huang, Zhizhen; et al, Synthetic Communications, 1988, 18(10), 1167-70

Production Method 20

Reaction Conditions
1.1 Catalysts: (OC-6-13)-Diaquabis[2-(1H-benzimidazol-2-yl-κN3)benzoato-κO]cobalt Solvents: 1-Butanol ;  2 h, 60 °C; 60 °C → rt
1.2 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium iodide ;  22 h, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, 0 °C
Reference
An efficiently cobalt-catalyzed carbonylative approach to phenylacetic acid derivatives
She, Meng-yao; et al, Tetrahedron, 2013, 69(35), 7264-7268

Production Method 21

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: N-Hydroxyphthalimide Solvents: Acetonitrile ;  3 h, 30 °C
Reference
Organocatalyzed Aerobic Oxidation of Aldehydes to Acids
Dai, Peng-Fei; et al, Organic Letters, 2019, 21(5), 1393-1396

Production Method 22

Reaction Conditions
1.1 Reagents: Dabco ,  Potassium formate Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Dimethyl sulfoxide ;  24 h, 1 atm, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Visible-Light-Driven Reductive Carboxylation of Benzyl Bromides with Carbon Dioxide Using Formate as Terminal Reductant
Hang, Wei; et al, Journal of Organic Chemistry, 2023, 88(8), 5007-5014

1-Naphthylacetic acid Raw materials

1-Naphthylacetic acid Preparation Products

1-Naphthylacetic acid Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:86-87-3)1-Naphthaleneacetic acid
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1-Naphthylacetic acid Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR
GC-MS
GC-MS

Additional information on 1-Naphthylacetic acid

1-Naphthylacetic Acid: A Comprehensive Overview

1-Naphthylacetic acid, with the CAS number 86-87-3, is a compound that has garnered significant attention in various scientific and industrial domains. This organic compound, also referred to as NAA, is a derivative of naphthalene and acetic acid, making it a unique molecule with versatile applications. Its structure consists of a naphthalene ring attached to an acetic acid group, which contributes to its distinctive chemical properties.

The synthesis of 1-naphthylacetic acid involves several chemical processes, including Friedel-Crafts acylation and subsequent hydrolysis. These methods ensure the formation of a stable molecule that can withstand various environmental conditions. Recent advancements in synthetic chemistry have further optimized these processes, making the production of NAA more efficient and cost-effective.

In terms of applications, 1-naphthylacetic acid is widely used in agriculture as a plant growth regulator. It plays a crucial role in promoting root development, enhancing flowering, and improving overall crop yield. Studies conducted in 2023 have demonstrated that the application of NAA can significantly increase the resilience of plants against environmental stressors such as drought and temperature fluctuations.

Beyond agriculture, 1-naphthylacetic acid has found its niche in the pharmaceutical industry. Research indicates that this compound exhibits potential anti-inflammatory and antioxidant properties, making it a promising candidate for drug development. A 2023 study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit certain enzymes associated with chronic inflammatory diseases.

The material science sector has also benefited from the unique properties of NAA. Its ability to act as a precursor in polymer synthesis has led to the development of novel materials with enhanced mechanical and thermal stability. Scientists are currently exploring its potential in creating biodegradable polymers, which could revolutionize sustainable packaging solutions.

In recent years, the demand for eco-friendly chemical compounds has surged, and 1-naphthylacetic acid has emerged as a sustainable alternative in various industries. Its biodegradability and low toxicity profile make it an ideal choice for environmentally conscious applications. Researchers are actively investigating its role in green chemistry, aiming to further enhance its eco-friendly attributes.

The global market for NAA is experiencing steady growth due to its diverse applications and increasing demand across multiple sectors. According to a 2023 market analysis report, the agricultural sector accounts for a significant share of this growth, driven by the need for efficient plant growth regulators. Additionally, the pharmaceutical and material science industries are expected to contribute substantially to future market expansion.

In conclusion, 1-naphthylacetic acid, with its CAS number 86-87-3, stands as a testament to human ingenuity in harnessing natural compounds for scientific and industrial advancements. Its versatility across different fields underscores its importance in modern science. As research continues to uncover new applications and optimize its production processes, the future of this compound looks promising indeed.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:86-87-3)1-Naphthaleneacetic acid
sfd10443
Purity:99.9%
Quantity:200kg
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Amadis Chemical Company Limited
(CAS:86-87-3)1-Naphthylacetic acid
A841863
Purity:99%
Quantity:1kg
Price ($):171.0
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